molecular formula C18H11ClF3N3O2 B3036271 4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 339031-75-3

4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B3036271
CAS No.: 339031-75-3
M. Wt: 393.7 g/mol
InChI Key: YBFMSSHNKHQMTK-UHFFFAOYSA-N
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Description

4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C18H11ClF3N3O2 and its molecular weight is 393.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antitumor Activity

Research has shown that derivatives of this compound exhibit distinct inhibitory capacity against the proliferation of cancer cell lines such as A549 and BGC-823, indicating its potential in antitumor applications (Ji et al., 2018).

Inhibitory Effects on Gene Expression

Studies have explored the compound's role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This has implications for its potential use in modulating gene expression (Palanki et al., 2000).

Synthesis of Polyamides

This compound has been used as a condensing agent in the synthesis of amides and polyamides, expanding its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, indicating its potential use in the development of new antimicrobial agents (Patel & Patel, 2010).

Synthesis of Pyrimidine Derivatives

It has been used in the synthesis of new pyrimidine derivatives, contributing to the exploration of new compounds in medicinal chemistry (Rostamizadeh et al., 2013).

Potential as c-Met Kinase Inhibitors

The compound has been incorporated into the synthesis of derivatives that showed inhibitory activity against c-Met kinase, suggesting its application in cancer therapy (Liu et al., 2020).

Properties

IUPAC Name

4-chloro-6-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-14-10-15(26)25(13-7-2-1-3-8-13)24-16(14)17(27)23-12-6-4-5-11(9-12)18(20,21)22/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFMSSHNKHQMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
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4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
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4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
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4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 5
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 6
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.